REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=1.[Br:15]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:9]=[CH:10][C:11]([CH2:14][Br:15])=[CH:12][CH:13]=1
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Name
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|
Quantity
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8.7 g
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Type
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reactant
|
Smiles
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FC1=C(C=CC=C1)C1=CC=C(C=C1)C
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Name
|
|
Quantity
|
8.32 g
|
Type
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reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
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2,2′-azobisisobutylonitrile
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Quantity
|
0.1 g
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heat-refluxed for 5 hours
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Duration
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5 h
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Type
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WASH
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Details
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The reaction solution was washed with water
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Type
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CONCENTRATION
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Details
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the organic layer was concentrated
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Type
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CUSTOM
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Details
|
The resulting residue was purified through silica-gel column chromatography (eluent
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Type
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ADDITION
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Details
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a mixture of hexane and ethyl acetate at a ratio of 9:1)
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Type
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CUSTOM
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Details
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to obtain crude 2-fluoro-4′-bromomethylbiphenyl
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Type
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CUSTOM
|
Details
|
Further, this compound was crystallized from hexane
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Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)C1=CC=C(C=C1)CBr
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.93 g | |
YIELD: CALCULATEDPERCENTYIELD | 39.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |